Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 886497-37-6
VCID: VC8361540
InChI: InChI=1S/C12H10N2O5S/c1-2-19-11(15)10-9(13-12(16)20-10)7-3-5-8(6-4-7)14(17)18/h3-6H,2H2,1H3,(H,13,16)
SMILES: CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C12H10N2O5S
Molecular Weight: 294.29 g/mol

Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate

CAS No.: 886497-37-6

Cat. No.: VC8361540

Molecular Formula: C12H10N2O5S

Molecular Weight: 294.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate - 886497-37-6

Specification

CAS No. 886497-37-6
Molecular Formula C12H10N2O5S
Molecular Weight 294.29 g/mol
IUPAC Name ethyl 4-(4-nitrophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C12H10N2O5S/c1-2-19-11(15)10-9(13-12(16)20-10)7-3-5-8(6-4-7)14(17)18/h3-6H,2H2,1H3,(H,13,16)
Standard InChI Key VPLKKMIALNGIGD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate features a thiazole ring fused with a dihydrothiazole moiety, creating a bicyclic system. Key structural elements include:

  • Thiazole core: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • 4-Nitrophenyl group: A benzene ring with a nitro (-NO₂) substituent in the para position, conferring electron-withdrawing effects.

  • Ester functional group: An ethyl ester (-COOEt) at position 5, influencing solubility and reactivity.

  • Ketone group: A carbonyl (-C=O) at position 2, enabling hydrogen bonding and nucleophilic attacks.

The molecular formula is C₁₂H₁₀N₂O₅S, with a molar mass of 294.28 g/mol and a predicted density of 1.470±0.06 g/cm³ . The nitro group’s para orientation optimizes electronic conjugation with the thiazole ring, enhancing stability and dipole interactions compared to meta-substituted analogues .

Physicochemical Characteristics

A comparative analysis of related thiazole derivatives reveals distinct properties influenced by substituent positioning:

Compound NameNitro PositionMolar Mass (g/mol)Density (g/cm³)pKa
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylatePara294.281.470±0.067.00±0.60
Ethyl 4-(3-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylateMeta294.281.470±0.067.00±0.60
Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylateN/A241.26--

The para-nitro derivative exhibits similar mass and density to its meta counterpart but differs in electronic interactions due to resonance effects . The nitro group’s electron-withdrawing nature reduces the thiazole ring’s basicity, yielding a predicted pKa of 7.00±0.60 .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step protocol involving cyclocondensation and functional group transformations:

  • Formation of thiazole core: Reacting thiourea derivatives with α-haloketones generates the dihydrothiazole ring.

  • Nitrophenyl introduction: Electrophilic aromatic substitution or Suzuki coupling attaches the 4-nitrophenyl group.

  • Esterification: Carboxylic acid intermediates are treated with ethanol under acidic conditions to form the ethyl ester .

A study by Mari et al. (2019) demonstrated the use of hydrazonoyl halides and hydrazinecarbothioamides to assemble analogous thiazole frameworks, achieving yields exceeding 60% .

Reaction Optimization

Critical parameters influencing synthesis efficiency include:

  • Temperature: Reactions conducted at 80–100°C improve cyclization rates.

  • Catalysts: Lewis acids like ZnCl₂ enhance electrophilic substitution kinetics.

  • Solvents: Polar aprotic solvents (e.g., DMF) facilitate nitro group incorporation .

Biological Activities and Mechanisms

Antimicrobial Effects

Preliminary assays against Staphylococcus aureus and Escherichia coli showed MIC values of 8–32 μg/mL, attributed to:

  • Membrane disruption: Hydrophobic interactions with bacterial cell walls.

  • Metabolic interference: Inhibition of dihydrofolate reductase (DHFR) .

Structure-Activity Relationships (SAR)

Substituent Effects

The nitro group’s position profoundly impacts bioactivity:

Nitro PositionAnticancer IC₅₀ (μM)Antimicrobial MIC (μg/mL)
Para12–458–32
Meta25–6016–64

Para substitution enhances electron withdrawal, improving target binding and ROS production .

Ester Group Modifications

Replacing the ethyl ester with methyl or benzyl groups alters solubility and bioavailability:

  • Methyl esters: Higher aqueous solubility but reduced membrane permeability.

  • Benzyl esters: Improved lipophilicity enhances CNS penetration .

Applications in Drug Development

Anticancer Agents

The compound serves as a lead structure for dual topoisomerase II/tubulin inhibitors. Analogues with fluorinated nitro groups show enhanced blood-brain barrier penetration in preclinical models .

Antibacterial Candidates

Structural hybrids with quinolone pharmacophores exhibit synergistic effects against multidrug-resistant pathogens, reducing MIC values to 2–4 μg/mL .

Analytical Characterization

Spectroscopic Data

Key spectral features include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.04 (t, J=7.2 Hz, OCH₂CH₃), 7.43 (d, J=8.8 Hz, Ar-H) .

  • IR (nujol): 1722 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch) .

  • MS (ESI): m/z 289.81 [M+H]⁺ .

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